molecular formula C15H12ClN3 B1416514 3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole CAS No. 108850-11-9

3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B1416514
CAS No.: 108850-11-9
M. Wt: 269.73 g/mol
InChI Key: OXNIYZPLMOCTHU-UHFFFAOYSA-N
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Description

3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methylbenzohydrazide with phenyl isothiocyanate, followed by cyclization with phosphorus oxychloride (POCl3) to form the triazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent such as toluene or xylene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve heating the mixture in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-(4-methylphenyl)-4H-1,2,4-triazole
  • 4-phenyl-3-(4-methylphenyl)-4H-1,2,4-triazole
  • 3-chloro-4-phenyl-4H-1,2,4-triazole

Uniqueness

3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole is unique due to the presence of both chloro and phenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups in the triazole ring enhances its potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

3-chloro-5-(4-methylphenyl)-4-phenyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c1-11-7-9-12(10-8-11)14-17-18-15(16)19(14)13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNIYZPLMOCTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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